molecular formula C15H19N5OS2 B11012991 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B11012991
M. Wt: 349.5 g/mol
InChI Key: ZEBPSBIVLLRGRO-UHFFFAOYSA-N
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Description

  • N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure.
  • Its chemical formula is C₁₇H₁₉N₅OS₂, and it belongs to the class of heterocyclic compounds.
  • The compound’s name reflects its functional groups: a thiadiazole ring, a thiazole ring, and an amide group.
  • It may have potential applications in various fields due to its intriguing structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
    • Industrial production methods are also scarce, indicating that research in this area is ongoing.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction pathway.
  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.

      Medicine: It might serve as a lead compound for drug development, targeting specific diseases or pathways.

      Industry: Applications could include materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action remains speculative due to limited data.
    • It likely interacts with specific cellular targets, affecting biochemical pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds.
    • Researchers may explore related structures to understand its uniqueness better.

    Properties

    Molecular Formula

    C15H19N5OS2

    Molecular Weight

    349.5 g/mol

    IUPAC Name

    N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C15H19N5OS2/c21-12(18-15-20-19-13(23-15)9-4-3-5-9)11-8-22-14(17-11)16-10-6-1-2-7-10/h8-10H,1-7H2,(H,16,17)(H,18,20,21)

    InChI Key

    ZEBPSBIVLLRGRO-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CCC4

    Origin of Product

    United States

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